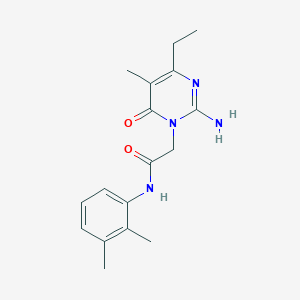

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dimethylphenyl)acetamide

Description

This compound is a pyrimidinone-derived acetamide featuring a 2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl core linked to a 2,3-dimethylphenyl group via an acetamide bridge. The pyrimidinone ring system is substituted with amino, ethyl, and methyl groups at positions 2, 4, and 5, respectively, while the acetamide moiety is para-substituted with two methyl groups. Its structural uniqueness lies in the combination of electron-donating (amino, methyl) and moderately hydrophobic (ethyl, dimethylphenyl) substituents, which may influence solubility, stability, and intermolecular interactions.

Properties

IUPAC Name |

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-5-13-12(4)16(23)21(17(18)20-13)9-15(22)19-14-8-6-7-10(2)11(14)3/h6-8H,5,9H2,1-4H3,(H2,18,20)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQXSFOPFSASJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)N(C(=N1)N)CC(=O)NC2=CC=CC(=C2C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dimethylphenyl)acetamide , often referred to as a pyrimidine derivative, has garnered attention in recent years for its potential biological activities. This article aims to consolidate existing research findings on its biological properties, including antimicrobial, anticancer, and antiviral activities.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C_{16}H_{20}N_{4}O

- Molecular Weight : 284.36 g/mol

- CAS Number : [insert CAS number if available]

The presence of the pyrimidine ring is significant as it is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2b | E. coli | 15 μg/mL |

| 2c | S. aureus | 10 μg/mL |

| 2i | S. typhi | 12 μg/mL |

These results indicate that the synthesized derivatives can compete with standard antibiotics like levofloxacin and cefadroxil in terms of efficacy .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been widely explored. Compounds similar to the target compound have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study focusing on related pyrimidine derivatives reported the following findings:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 25.0 |

| HeLa (Cervical) | 30.5 |

| A549 (Lung) | 22.3 |

These results suggest that the compound may possess significant anticancer properties, warranting further investigation into its mechanisms of action and potential clinical applications .

Antiviral Activity

Pyrimidine derivatives have also been investigated for their antiviral properties, particularly against RNA viruses. The target compound's structural features may enhance its affinity for viral proteins, thereby inhibiting viral replication.

In vitro studies have shown that related compounds inhibit the activity of viral polymerases with IC50 values ranging from 0.1 μM to 1 μM against various viruses, including HCV and HIV .

The biological activities of the compound can be attributed to:

- Inhibition of Enzymatic Activity : The structural characteristics allow for binding to active sites of enzymes critical for microbial growth and viral replication.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

- Interference with Biofilm Formation : Some derivatives have shown efficacy in preventing biofilm formation in bacteria, enhancing their antibacterial properties .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- Case Study on Antibacterial Activity : A series of new acetamide derivatives were synthesized and tested against common bacterial strains. Compounds demonstrated significant antibacterial activity with MIC values lower than traditional antibiotics.

- Case Study on Anticancer Effects : A study evaluated the effects of pyrimidine derivatives on various cancer cell lines, demonstrating selective cytotoxicity and potential for development as chemotherapeutic agents.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of dihydropyrimidines exhibit significant anticancer properties. For example, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neuroprotective Effects

Dihydropyrimidine derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. They are believed to inhibit key enzymes like acetylcholinesterase, thereby enhancing acetylcholine levels in the brain, which is critical for memory and cognition . In vitro studies suggest that these compounds can also exhibit antioxidant properties, reducing oxidative stress associated with neurodegeneration.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of dihydropyrimidine derivatives against various bacterial strains. The compound's structure allows it to interact effectively with bacterial enzymes, leading to inhibition of growth and survival . Comparative studies showed that certain derivatives had activity comparable to standard antibiotics.

Anti-inflammatory Effects

Inflammation is a common underlying factor in many chronic diseases. Research has indicated that specific dihydropyrimidine compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory conditions.

Table 1: Summary of Research Findings

Detailed Findings from Key Studies

- Anticancer Study : A recent investigation into the anticancer potential of dihydropyrimidine derivatives reported enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin. The study utilized a combination of molecular docking and biological assays to evaluate the interaction between the compounds and cancer cell receptors .

- Neuroprotective Research : Another study focused on the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting their potential as therapeutic agents for Alzheimer's disease .

- Antimicrobial Testing : A comprehensive antimicrobial evaluation revealed that certain dihydropyrimidine derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic candidates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to pyrimidinone-acetamide derivatives reported in the literature. Below is a comparative analysis based on substituents, physicochemical properties, and synthesis:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Reactivity and Stability: The amino group at position 2 in the target compound (vs. The ethyl group at position 4 (vs. The 2,3-dimethylphenyl acetamide substituent (vs. dichlorophenyl, benzyl, or 4-methylphenyl) balances hydrophobicity and electron density, which could influence receptor-binding affinity .

Synthesis and Yield: Analogous compounds are synthesized via alkylation of thiopyrimidinones with chloroacetamides (e.g., 2-chloro-N-benzylacetamide) under basic conditions, achieving yields of 60–80% . The target compound likely follows a similar pathway but requires an amino-substituted pyrimidinone precursor.

Spectral Data: Thio/sulfanyl analogs show characteristic NHCO and Ar-H peaks in ¹H-NMR (δ 10.01–10.10 and 7.27–7.82, respectively) . The target compound’s amino group may shift NH signals upfield (δ < 10) due to reduced deshielding.

Physicochemical Properties: The target compound’s predicted molar mass (329.4 g/mol) aligns with sulfur-containing analogs (e.g., 329.42 g/mol in ), but its amino group may elevate pKa compared to thio analogs (e.g., pKa 7.83 in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.